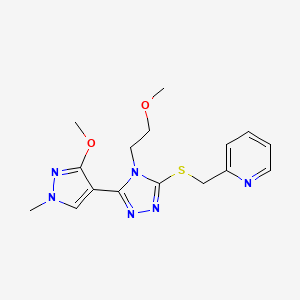

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule with potential applications in various fields like chemistry, biology, medicine, and industry. The compound features a combination of pyrazole, triazole, and pyridine rings, which are known for their versatile chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step reactions. Here’s a streamlined pathway:

Formation of 3-methoxy-1-methyl-1H-pyrazole: : React 3-methoxy-1H-pyrazole with methylating agents in the presence of a base.

Synthesis of 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole: : This involves reacting the pyrazole derivative with appropriate triazole-forming agents under controlled conditions.

Introduction of Thioether Linkage: : React the triazole derivative with a thiol reagent to introduce the thioether group.

Attachment to Pyridine Ring: : The final step involves the nucleophilic substitution reaction to attach the triazole-thiol intermediate to a pyridine derivative.

Industrial Production Methods

For large-scale production, the processes would likely involve:

Optimization of reaction conditions to increase yield.

Use of catalytic processes to streamline steps.

Implementation of automated, continuous-flow systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The nitro group (if present) in the pyridine ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: : The methoxy groups on the pyrazole and pyridine rings can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Tin(II) chloride, iron powder.

Nucleophiles: Halides, amines.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amino derivatives.

Substitution products: Varied, depending on nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of novel heterocyclic compounds.

Investigating reactivity patterns of multi-ring systems.

Biology

As a ligand in coordination chemistry studies.

Exploring potential as an enzyme inhibitor.

Medicine

Development of pharmaceuticals targeting specific biological pathways.

Industry

Use as an intermediate in the synthesis of complex organic materials.

Mecanismo De Acción

The compound exerts its effects through various mechanisms, depending on the application:

Molecular Targets: : Can bind to metal ions, enzymes, or receptors.

Pathways Involved: : Influences pathways involving sulfur and nitrogen atoms, crucial for biological activity.

Comparación Con Compuestos Similares

Uniqueness

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is unique due to its combination of pyrazole, triazole, and pyridine rings, which confer diverse chemical reactivity and potential biological activity.

Similar Compounds

Pyrazole Derivatives: : Common in pharmaceuticals for their anti-inflammatory and analgesic properties.

Triazole Derivatives: : Widely used in antifungal agents.

Pyridine Derivatives: : Found in a variety of drugs, including antibiotics and anticancer agents.

Hope that sparked some scientific curiosity! Feel free to dive deeper into any particular section.

Actividad Biológica

The compound 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to our compound have shown activity against various bacterial strains, including Mycobacterium bovis and Candida albicans . The mechanism often involves the inhibition of key enzymes responsible for cell wall synthesis.

Anticancer Properties

Triazole derivatives have been studied for their potential in cancer therapy. For instance, compounds structurally related to the target compound have demonstrated chemopreventive effects through the induction of apoptosis in cancer cells and inhibition of tumor growth . A notable study highlighted that certain triazole-thione compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Inhibitors of AChE are vital in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : By binding to active sites on enzymes such as AChE or those involved in bacterial cell wall synthesis.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals effectively.

Propiedades

IUPAC Name |

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)8-9-23-2)25-11-12-6-4-5-7-17-12/h4-7,10H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHPTZGAZLAFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.